2-Chloro-5-fluorophenylZinc bromide
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Overview
Description
2-Chloro-5-fluorophenylZinc bromide is an organozinc compound widely used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluorophenylZinc bromide can be synthesized through the reaction of 2-chloro-5-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a zinc-copper couple to facilitate the formation of the organozinc compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluorophenylZinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts, aryl or vinyl halides, bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Chloro-5-fluorophenylZinc bromide is extensively used in scientific research due to its role in facilitating cross-coupling reactions. Its applications span various fields:
Chemistry: Used in the synthesis of complex organic molecules and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism by which 2-Chloro-5-fluorophenylZinc bromide exerts its effects involves the transmetalation step in cross-coupling reactions. The organozinc compound transfers its aryl group to the palladium catalyst, forming a palladium-aryl intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluorobenzyl bromide
- 2-Bromo-4-chloro-6-fluoroaniline
- 4-Bromo-2-fluorobenzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 2-Chloro-5-fluorophenylZinc bromide offers unique reactivity and selectivity in cross-coupling reactions. Its ability to form stable organozinc intermediates makes it particularly valuable in synthetic organic chemistry .
Properties
Molecular Formula |
C6H3BrClFZn |
---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-1-3-6(8)4-2-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
ZAXHSMFRNSLSHH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C=C1F)Cl.[Zn+]Br |
Origin of Product |
United States |
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